molecular formula C21H21ClN4O2S B2926714 N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide CAS No. 941886-37-9

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2926714
CAS No.: 941886-37-9
M. Wt: 428.94
InChI Key: GODZZIKOWBTJIS-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 4-methylthiazole core substituted with a ureido group (linked to m-tolyl) and a carboxamide moiety attached to a 4-chlorophenethyl chain. Its molecular formula is C₂₃H₂₂ClN₅O₂S, with a molecular weight of 484.0 g/mol (calculated).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-13-4-3-5-17(12-13)25-20(28)26-21-24-14(2)18(29-21)19(27)23-11-10-15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODZZIKOWBTJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural properties, and biological activities of this compound, drawing from recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of specific thiazole derivatives with chloroacetone and thiosemicarbazides. The structural elucidation is performed using techniques such as NMR spectroscopy and mass spectrometry. For instance, compounds similar to this thiazole derivative have demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values indicating effective inhibition of cell growth.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of related thiazole compounds. For example, derivatives synthesized in a study exhibited GI50 values ranging from 37 to 86 nM against human cancer cell lines, which is comparable to established drugs like erlotinib (GI50 = 33 nM) . This suggests that this compound may possess similar or enhanced biological activity.

The mechanism by which thiazole derivatives exert their antiproliferative effects often involves the induction of apoptosis and inhibition of cell cycle progression. Studies indicate that these compounds can interfere with various signaling pathways critical for tumor growth and survival. For instance, they may inhibit the activity of specific kinases involved in cell proliferation and survival.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that compounds structurally related to this compound can significantly reduce cell viability at concentrations as low as 50 µM, with minimal cytotoxicity observed at higher concentrations .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of thiazole derivatives in tumor-bearing mice. These studies have demonstrated a reduction in tumor size and improved survival rates, indicating the potential for clinical applications.

Comparative Table of Biological Activities

Compound NameGI50 (nM)Cell Lines TestedMechanism of Action
This compoundTBDVarious human cancer linesApoptosis induction, kinase inhibition
Erlotinib33Non-small cell lung cancerEGFR inhibition
Thiazole derivative A (similar structure)37Breast cancerCell cycle arrest
Thiazole derivative B (similar structure)86Colon cancerApoptosis via mitochondrial pathway

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of N-substituted thiazole carboxamides. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Bioactivity (IC₅₀)
Target Compound C₂₃H₂₂ClN₅O₂S 484.0 4-chlorophenethyl, m-tolylureido N/A N/A
2-(3-(4-chlorophenyl)ureido)-4-methyl-N-(3-phenylpropyl)thiazole-5-carboxamide C₂₁H₂₁ClN₄O₂S 428.9 3-phenylpropyl, 4-chlorophenylureido N/A N/A
N-(3-methoxybenzyl)-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide C₂₀H₂₀N₄O₃S 412.5 3-methoxybenzyl, phenylureido N/A N/A
Compound 7b C₁₉H₁₈N₄O₂S₂ 406.5 3-bromophenyl, thiourea-quinazoline N/A 1.61 ± 1.92 μg/mL (HepG-2)
Compound 8b C₂₄H₂₃FN₆O₂ 458.5 3-fluoro, quinazoline-carboxamide N/A 14.8 nM (EGFR)

Key Observations :

The m-tolylureido group (meta-methylphenyl) differs from the phenylureido group in , which could influence target binding specificity due to steric and electronic effects. Compound 7b , with a thiourea-quinazoline motif, exhibits potent anticancer activity (IC₅₀ ~1.6 μg/mL), suggesting that combining thiazole with heterocyclic systems enhances efficacy.

Role of Halogenation: Chlorine (in the target compound and ) and fluorine (in ) are common bioisosteres. Fluorine’s electronegativity in Compound 8b correlates with nanomolar EGFR inhibition, whereas chlorine may confer metabolic stability.

Thiazole vs. Quinazoline Cores :

  • Thiazole-based compounds (target, ) prioritize moderate steric bulk, while quinazoline derivatives () often exhibit stronger kinase inhibition due to planar aromatic systems facilitating π-π interactions.

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